molecular formula C4H10ClNO B8250421 [(2S)-oxetan-2-yl]methanamine;hydrochloride

[(2S)-oxetan-2-yl]methanamine;hydrochloride

Cat. No.: B8250421
M. Wt: 123.58 g/mol
InChI Key: ZHTLEIXWUMWTBQ-WCCKRBBISA-N
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Description

[(2S)-Oxetan-2-yl]methanamine hydrochloride is a chiral amine derivative featuring an oxetane ring system. The oxetane group confers unique steric and electronic properties, making it valuable in medicinal chemistry as a bioisostere for carbonyl or ether groups.

Properties

IUPAC Name

[(2S)-oxetan-2-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c5-3-4-1-2-6-4;/h4H,1-3,5H2;1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTLEIXWUMWTBQ-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC1CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]1CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring Expansion from Epoxide Precursors

The most widely documented method involves a multi-step synthesis starting from (S)-2-((benzyloxy)methyl)oxirane. The process leverages ring expansion to form the oxetane core, followed by functional group transformations to introduce the amine moiety.

Key Steps :

  • Epoxide Activation : (S)-2-((benzyloxy)methyl)oxirane undergoes nucleophilic ring-opening using sodium azide (NaN₃) in dimethyl sulfoxide (DMSO) at 60–80°C, yielding an azide intermediate.

  • Staudinger Reaction : The azide is reduced to a primary amine using triphenylphosphine (PPh₃) in tetrahydrofuran (THF), forming [(2S)-oxetan-2-yl]methanamine.

  • Salt Formation : The free base is treated with hydrochloric acid (HCl) in ethanol to precipitate the hydrochloride salt.

Reaction Conditions :

  • Temperature: 60–80°C for azide formation; room temperature for reduction.

  • Solvents: DMSO (polar aprotic), THF (aprotic), ethanol (protic).

  • Catalysts: None required for azide formation; PPh₃ for reduction.

Yield Optimization :

  • Azide Step : Yields 75–85% with excess NaN₃ (1.5 equiv.) and prolonged reaction times (12–24 hrs).

  • Reduction Step : 90–95% yield using PPh₃ (1.2 equiv.) under inert atmosphere.

Alternative Azide Reduction Pathways

A patent by CA3160419A1 discloses a modified approach using palladium-catalyzed hydrogenation for azide reduction, enhancing safety by avoiding phosphine byproducts.

Procedure :

  • Azide Synthesis : As above, using NaN₃ in DMSO.

  • Catalytic Hydrogenation : The azide intermediate is hydrogenated over 10% Pd/C in methanol at 25–30°C under 50 psi H₂.

  • Acidification : HCl gas is bubbled through the solution to precipitate the hydrochloride salt.

Advantages :

  • Eliminates triphenylphosphine oxide waste.

  • Higher purity (>99% by HPLC) due to cleaner reaction profiles.

Limitations :

  • Requires specialized equipment for high-pressure hydrogenation.

  • Catalyst cost (Pd/C) increases production expenses.

Industrial-Scale Production Optimization

Solvent and Reagent Selection

Industrial protocols prioritize solvents with high boiling points and low toxicity to facilitate recycling and reduce environmental impact.

Preferred Solvents :

  • DMSO : Enhances azide formation kinetics but requires post-reaction removal via water dilution.

  • Methanol : Used in hydrogenation for its miscibility with HCl and ease of salt precipitation.

Reagent Scalability :

  • Sodium Azide : Handled as a slurry in DMSO to mitigate explosion risks.

  • Palladium Catalysts : Recycled via filtration and reactivation, reducing costs by 30–40%.

Reaction Parameter Optimization

Industrial processes fine-tune temperature, pressure, and stoichiometry to maximize throughput.

Table 1: Reaction Parameter Comparison

ParameterLaboratory ScaleIndustrial Scale
Temperature (Azide Step)60–80°C70–75°C (jacketed reactor)
Pressure (Hydrogenation)Atmospheric50 psi
Reaction Time24 hrs8–12 hrs
Yield75–85%88–92%

Data sourced from.

Purification and Analytical Validation

Crystallization Techniques

The hydrochloride salt is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystalline solids with >99.5% purity.

Critical Factors :

  • Cooling Rate : Slow cooling (0.5°C/min) enhances crystal size uniformity.

  • Anti-Solvent Addition : Water added dropwise to prevent oiling out.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) :

  • Column: C18 reverse-phase (4.6 × 250 mm).

  • Mobile Phase: 70:30 acetonitrile/0.1% trifluoroacetic acid.

  • Retention Time: 6.8 min.

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, D₂O) : δ 4.65 (m, 1H, oxetane CH), 3.85 (dd, 2H, CH₂N), 3.45 (m, 2H, oxetane CH₂), 2.95 (m, 2H, oxetane CH₂).

Challenges and Mitigation Strategies

Chirality Preservation

The (S)-configuration is maintained via:

  • Low-Temperature Reactions : Minimizes racemization during azide formation.

  • Enantiomeric Excess (ee) Monitoring : Regular HPLC checks using chiral columns (e.g., Chiralpak IC) .

Chemical Reactions Analysis

Types of Reactions

[(2S)-oxetan-2-yl]methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxetane ring.

    Substitution: The methanamine group can participate in substitution reactions, where other functional groups replace the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of [(2S)-oxetan-2-yl]methanamine;hydrochloride is C5H11ClN2O, with a molecular weight of approximately 136.6 g/mol. The compound features an oxetane ring, which contributes to its unique reactivity and biological activity. The chiral nature of the oxetane carbon enhances its potential as a building block for drug development.

Medicinal Chemistry

This compound plays a crucial role as an intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow for modifications that can enhance the biological activity of drug candidates.

  • Glucagon-like Peptide-1 Receptor Agonists: Research indicates that derivatives of [(2S)-oxetan-2-yl]methanamine are being investigated for their potential in treating type 2 diabetes and obesity by regulating blood sugar levels and appetite control .

Material Science

The unique properties of the oxetane ring make this compound useful in developing new materials. Its ability to undergo ring-opening reactions allows it to serve as a precursor for polymers and other advanced materials with tailored properties.

Synthetic Intermediate

Due to its reactive amine group, this compound can be utilized as a synthetic intermediate in various organic reactions, facilitating the creation of more complex molecules. The versatility of the oxetane structure enables diverse synthetic pathways .

Mechanistic Insights

The mechanism of action for this compound involves interactions through its amine group and oxetane ring. These interactions can lead to:

  • Hydrogen Bonding: Enhancing solubility and stability in biological systems.
  • Nucleophilic Attacks: Facilitating reactions with electrophilic centers in target molecules.

Research into the biological activity of this compound is still emerging, but preliminary studies suggest several promising areas:

Anticancer Activity

Compounds similar to [(2S)-oxetan-2-yl]methanamine have demonstrated significant anticancer properties by inducing apoptosis in cancer cell lines through mechanisms such as:

  • Disruption of microtubule dynamics.
  • Induction of reactive oxygen species (ROS).
  • Activation of caspases leading to programmed cell death.
CompoundCell Line TestedIC50 Value (µM)Mechanism of Action
5aMCF-70.48Apoptosis induction
5bHCT-1160.78Cell cycle arrest

These findings indicate that this compound may share similar anticancer properties, warranting further investigation .

Neuroprotective Effects

Compounds with amine functionalities have shown potential neuroprotective effects by modulating neurotransmitter levels and exhibiting antioxidant properties, which could be beneficial in treating neurodegenerative diseases .

Case Studies and Research Findings

Study on Oxetane Derivatives: A study focusing on various oxetane derivatives highlighted that modifications to the oxetane ring significantly influence biological activity. The presence of electron-withdrawing groups enhanced cytotoxicity against cancer cell lines, suggesting that optimizing this compound could lead to improved efficacy .

Mechanistic Insights: Related compounds have been shown to activate apoptotic pathways and inhibit cell proliferation effectively. These studies underscore the potential for developing new therapeutic agents based on this compound .

Mechanism of Action

The mechanism of action of [(2S)-oxetan-2-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and ionic interactions with enzymes or receptors, modulating their activity. The oxetane ring may also contribute to the compound’s stability and reactivity, influencing its overall biological effects.

Comparison with Similar Compounds

Key Observations :

  • Stereochemical Complexity : Compounds like (+)-40 () and rac-[(1R,2S)-2-cyclopropylcyclopropyl]methanamine HCl () emphasize the importance of stereochemistry in biological activity. For example, (+)-40 exhibits a specific optical rotation ([α]D²⁰ = +10.0° in D₂O), which may correlate with receptor binding selectivity .
  • Synthetic Methods : Reductive amination (NaBH(OAc)₃ or NaBH₄) is common for cyclopropylmethylamines , while transition metal-free catalysis is employed for aryl-substituted methanamines (e.g., 2-bromophenyl derivative) .

Table 2: Functional Properties of Selected Methanamine Derivatives

Compound Name Biological Activity/Application IC₅₀/Potency Reference
(2-Chloropyridin-4-yl)methanamine HCl Selective LOXL2 inhibitor IC₅₀ = 126 nM
1-[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]-N-(3-methoxybenzyl)methanamine HCl 5-HT₂C receptor modulation (CNS disorders) Not quantified
(3-Chloropyrazin-2-yl)methanamine HCl Pharmaceutical intermediate (cancer therapy) Preclinical development

Key Observations :

  • Enzyme Inhibition : (2-Chloropyridin-4-yl)methanamine HCl demonstrates potent LOXL2 inhibition, a target in fibrotic diseases and cancer metastasis .
  • Receptor Selectivity : Cyclopropylmethylamines (e.g., compound 39) show functional selectivity for serotonin receptors (5-HT₂C), critical for depression and obesity treatments .

Physicochemical Properties

  • Solubility and Stability : Oxetane-containing derivatives like [(2S)-oxetan-2-yl]methanamine HCl likely exhibit improved solubility compared to purely aromatic analogs due to the oxetane’s polarity. For example, [2-(propan-2-yl)oxan-4-yl]methanamine HCl is stable at room temperature , whereas cyclopropyl derivatives require controlled storage to prevent racemization .

Biological Activity

[(2S)-oxetan-2-yl]methanamine;hydrochloride, also known as 2-[(2S)-oxetan-2-yl]ethan-1-amine hydrochloride, is an organic compound notable for its oxetane ring structure and amine functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an intermediate in the development of glucagon-like peptide-1 (GLP-1) receptor agonists. These agonists are being explored for their applications in treating metabolic disorders such as type 2 diabetes and obesity.

  • Molecular Formula : C4H10ClN
  • Molecular Weight : 101.15 g/mol
  • CAS Number : 2639621-84-2
  • Structure : The compound features a chiral center, contributing to its optical activity.

The biological activity of this compound is primarily attributed to its interaction with GLP-1 receptors. This interaction influences various metabolic pathways, including glucose homeostasis and appetite regulation. The oxetane ring enhances the compound's binding affinity to these receptors, which is crucial for its therapeutic effects.

Biological Activity Overview

Research indicates that derivatives of [(2S)-oxetan-2-yl]methanamine demonstrate significant biological activities, particularly in the following areas:

  • GLP-1 Receptor Agonism :
    • These compounds have been shown to effectively bind to GLP-1 receptors, promoting insulin secretion and reducing glucagon levels.
    • This action helps regulate blood sugar levels and can aid in weight management.
  • Potential Applications :
    • Treatment of type 2 diabetes.
    • Management of obesity through appetite control.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their features and biological activities:

Compound NameStructure FeaturesBiological Activity
2-(Oxetan-2-yl)ethan-1-amideContains an amide groupPotentially lower activity than amines
4-Amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoic acidAromatic system enhances bindingStronger affinity for certain receptors
[(2S)-oxetan-2-yl]methanamine hydrochloride Hydrochloride salt formIncreased solubility and stability

Case Studies and Research Findings

Recent studies have highlighted the promising biological activities associated with this compound:

  • Study on GLP-1 Agonists :
    • A study demonstrated that compounds derived from [(2S)-oxetan-2-yl]methanamine exhibited enhanced binding affinities to GLP-1 receptors compared to traditional agonists, leading to improved insulinotropic effects in animal models .
  • Metabolic Pathway Analysis :
    • Another research effort focused on the metabolic pathways influenced by this compound, revealing its role in reducing postprandial blood glucose levels and enhancing satiety signals .
  • Pharmacokinetic Studies :
    • Pharmacokinetic evaluations indicated that the hydrochloride form of [(2S)-oxetan-2-yl]methanamine offers better solubility and stability, which are critical for oral bioavailability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [(2S)-oxetan-2-yl]methanamine hydrochloride, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis of chiral amines like [(2S)-oxetan-2-yl]methanamine hydrochloride often involves reductive amination or cyclopropane ring-opening strategies. For example, NaBH(OAc)₃ in dichloroethane (DCE) or NaBH₄ in methanol can stereoselectively reduce imine intermediates, as demonstrated in structurally similar compounds . Key parameters include solvent polarity, temperature (e.g., 0–25°C), and stoichiometric control of reducing agents to minimize racemization. Reaction progress should be monitored via TLC or LC-MS to optimize yield and enantiomeric excess (ee).

Q. How can researchers ensure the identity and purity of [(2S)-oxetan-2-yl]methanamine hydrochloride during synthesis?

  • Methodological Answer : Analytical characterization should combine:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify stereochemistry and detect impurities (e.g., diastereomers or unreacted intermediates) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₄H₁₀ClNO for the target compound) and isotopic patterns .
  • Chiral HPLC : Quantify ee using chiral stationary phases (e.g., amylose-based columns) with UV detection at 210–254 nm.

Q. What safety protocols are critical for handling [(2S)-oxetan-2-yl]methanamine hydrochloride in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of hydrochloride salts or organic solvents .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.
  • Disposal : Follow EPA guidelines for halogenated waste (Category D003) due to the chloride content .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) for [(2S)-oxetan-2-yl]methanamine hydrochloride derivatives?

  • Methodological Answer : Discrepancies may arise from solvent effects, tautomerism, or residual moisture. Strategies include:

  • Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering in oxetane) .
  • Deuterium Exchange Experiments : Detect labile protons (e.g., NH groups) using D₂O .
  • Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) .

Q. What strategies enhance functional selectivity in receptor-binding studies involving [(2S)-oxetan-2-yl]methanamine hydrochloride analogs?

  • Methodological Answer :

  • Structural Modifications : Introduce substituents on the oxetane ring to modulate steric/electronic effects (e.g., fluorination for enhanced metabolic stability) .
  • Radioligand Binding Assays : Compare affinity for target receptors (e.g., serotonin 5-HT₂C) versus off-targets (e.g., MAO-A/B) using competitive binding protocols .
  • Molecular Dynamics Simulations : Predict binding pocket interactions using homology models of GPCRs .

Q. How does [(2S)-oxetan-2-yl]methanamine hydrochloride interact with environmental systems, and what are its bioaccumulation risks?

  • Methodological Answer :

  • Aquatic Toxicity Testing : Use Daphnia magna or zebrafish embryos to assess LC₅₀ values .
  • Soil Mobility Studies : Measure log Koc (organic carbon-water partition coefficient) via batch equilibrium experiments .
  • Degradation Pathways : Perform photolysis (UV-Vis) or biodegradation (activated sludge) assays to identify breakdown products .

Q. What chromatographic methods optimize purity for [(2S)-oxetan-2-yl]methanamine hydrochloride in scaled-up syntheses?

  • Methodological Answer :

  • Flash Chromatography : Use silica gel with gradient elution (e.g., 5–20% MeOH in DCM) to separate polar impurities .
  • Ion-Exchange Resins : Remove residual salts (e.g., NH₄Cl) via Amberlite IRA-400 columns .
  • Crystallization : Recrystallize from ethanol/water mixtures (3:1 v/v) to enhance enantiopurity .

Q. How do stereochemical dynamics influence the stability of [(2S)-oxetan-2-yl]methanamine hydrochloride under varying pH conditions?

  • Methodological Answer :

  • pH-Rate Profiling : Conduct accelerated stability studies (25–40°C) in buffers (pH 1–12) to track degradation kinetics .
  • Circular Dichroism (CD) : Monitor conformational changes in aqueous vs. organic solvents .
  • X-ray Crystallography : Resolve crystal structures to correlate stability with intermolecular hydrogen bonding .

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